molecular formula C19H21FN2O3S B2815597 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 682762-89-6

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No. B2815597
CAS RN: 682762-89-6
M. Wt: 376.45
InChI Key: UQIWFXUFOJDVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide” is a compound with the molecular formula C19H21FN2O3S . It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

Indole, a key component of this compound, is a heterocyclic system that provides the skeleton to many bioactive compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, indole derivatives in general have been synthesized and reported as antiviral agents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.445 Da . Indole derivatives are generally crystalline and colorless in nature with specific odors .

Scientific Research Applications

Cancer Treatment Applications

Benzenesulfonamide derivatives have shown promise as photosensitizers in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanine substituted with benzenesulfonamide groups has demonstrated high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in cancer photodynamic therapy. This compound exhibits good fluorescence properties and appropriate photodegradation quantum yield, crucial for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020). Additionally, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been investigated for their antiproliferative activity against tumor cell lines, including breast cancer and neuroblastoma, with certain derivatives showing higher activity than known anticancer drugs (Motavallizadeh et al., 2014).

Antimicrobial and Antifungal Applications

Benzenesulfonamide derivatives have also been explored for their antimicrobial and antifungal properties. A study synthesized a series of such derivatives and evaluated their in vitro antimicrobial and anticancer activities. Some compounds were found to be effective against various microbial strains, indicating their potential as antimicrobial agents (Kumar et al., 2014).

Enzyme Inhibition Applications

Furthermore, benzenesulfonamide derivatives have been investigated as inhibitors for specific enzymes. For example, they have been studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. The synthesis and evaluation of N-substituted benzenesulfonamides have shown significant inhibitory activity against human carbonic anhydrase isoforms, suggesting their potential therapeutic applications (Gul et al., 2016).

properties

IUPAC Name

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIWFXUFOJDVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.